molecular formula C14H13FN4O2 B4893843 7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4893843
M. Wt: 288.28 g/mol
InChI Key: JFTHHWHLMDWVQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of purine derivatives, including 7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, typically involves multi-step chemical reactions that can include substitutions, ring closures, and modifications at specific positions of the purine ring. Although the exact synthesis details of this compound are not provided in the papers found, similar compounds have been synthesized through approaches like the alkylation of purine bases, the introduction of fluorobenzyl groups, and subsequent modifications to achieve desired substituents and functional groups (Kelley & McLean, 1986).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used in medicinal chemistry, it would interact with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” would require appropriate safety measures. It’s crucial to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. For instance, if the compound shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2/c1-17-12-11(13(20)18(2)14(17)21)19(8-16-12)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTHHWHLMDWVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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